molecular formula C14H11NO4S B8044812 Phenylthioacetic acid, 4-nitrophenyl ester CAS No. 62171-63-5

Phenylthioacetic acid, 4-nitrophenyl ester

Cat. No.: B8044812
CAS No.: 62171-63-5
M. Wt: 289.31 g/mol
InChI Key: BMVZFCUYQCRMRJ-UHFFFAOYSA-N
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Description

Phenylthioacetic acid, 4-nitrophenyl ester is an organic compound with the molecular formula C14H11NO4S and a molecular weight of 289.306 g/mol . This compound is characterized by the presence of a phenylthioacetic acid moiety esterified with a 4-nitrophenyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylthioacetic acid, 4-nitrophenyl ester can be synthesized through the esterification of phenylthioacetic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenylthioacetic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products Formed

Scientific Research Applications

Phenylthioacetic acid, 4-nitrophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenylthioacetic acid, 4-nitrophenyl ester involves its reactivity towards nucleophiles. The ester bond is cleaved by nucleophilic attack, leading to the release of phenylthioacetic acid and the corresponding substituted product. This reactivity is exploited in various biochemical assays to study enzyme activity and inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylthioacetic acid, 4-nitrophenyl ester is unique due to the presence of both a phenylthioacetic acid moiety and a 4-nitrophenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

(4-nitrophenyl) 2-phenylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(10-20-13-4-2-1-3-5-13)19-12-8-6-11(7-9-12)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVZFCUYQCRMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336351
Record name Phenylthioacetic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62171-63-5
Record name Phenylthioacetic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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